Non-Competitive Inhibition Mechanism Differentiates EML 425 from Acetyl-CoA-Competitive Inhibitors Like A-485
EML 425 exhibits non-competitive inhibition with respect to both acetyl-CoA and histone H3 peptide substrates, binding to both free enzyme and enzyme-substrate complex with unequal affinity constants [1]. In contrast, A-485 is a competitive inhibitor occupying the acetyl-CoA binding pocket [2]. This mechanistic divergence has direct experimental consequences: EML 425 maintains inhibitory efficacy regardless of intracellular acetyl-CoA fluctuations, whereas A-485 inhibition potency varies inversely with substrate concentration.
| Evidence Dimension | Inhibition mechanism (vs. acetyl-CoA) |
|---|---|
| Target Compound Data | Non-competitive |
| Comparator Or Baseline | A-485: Competitive (acetyl-CoA binding pocket) |
| Quantified Difference | Mechanistic class distinction (not numerically quantifiable) |
| Conditions | Biochemical HAT activity assay with recombinant p300/CBP |
Why This Matters
Non-competitive inhibition provides substrate-concentration-independent target engagement, reducing experimental variability in cellular assays with fluctuating metabolic states.
- [1] Milite, C., Feoli, A., Sasaki, K., La Pietra, V., Balzano, A. L., Marinelli, L., ... & Sbardella, G. (2015). A novel cell-permeable, selective, and noncompetitive inhibitor of KAT3 histone acetyltransferases from a combined molecular pruning/classical isosterism approach. Journal of Medicinal Chemistry, 58(6), 2779-2798. View Source
- [2] Lasko, L. M., Jakob, C. G., Edalji, R. P., Qiu, W., Montgomery, D., Digiammarino, E. L., ... & Bromberg, K. D. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128-132. View Source
